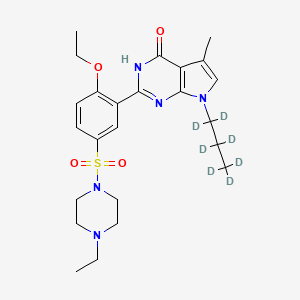
m-PEG8-DSPE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-DSPE typically involves the conjugation of methoxy-polyethylene glycol (m-PEG) with distearoylphosphatidylethanolamine (DSPE). The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG8-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG moiety can be oxidized under harsh conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can affect the PEG chain.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of PEG-aldehyde or PEG-carboxylic acid, while substitution reactions can yield PEG-amine or PEG-thiol derivatives.
Aplicaciones Científicas De Investigación
m-PEG8-DSPE has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a stabilizer for nanoparticles.
Biology: Employed in the formulation of liposomes and micelles for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of m-PEG8-DSPE involves its ability to enhance the solubility and stability of hydrophobic drugs. The PEG moiety provides a hydrophilic shell that increases the water solubility of the compound, while the DSPE moiety allows for the encapsulation and congregation of hydrophobic drugs. This dual functionality enables the efficient delivery of drugs to target sites within the body .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG-DSPE: Similar to m-PEG8-DSPE but with different PEG chain lengths.
DSPE-PEG-Mal: Contains a maleimide group for conjugation with thiol-containing molecules.
DSPG: An anionic phospholipid with similar fatty acid chains but different head groups.
Uniqueness
This compound is unique due to its specific PEG chain length (eight ethylene glycol units) and its ability to form stable drug delivery systems. This compound offers a balance between hydrophilicity and hydrophobicity, making it highly effective for various applications in drug delivery and biomedical research .
Propiedades
Fórmula molecular |
C59H116NO17P |
|---|---|
Peso molecular |
1142.5 g/mol |
Nombre IUPAC |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65) |
Clave InChI |
JGMUKQZJJIKQCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)

![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)


